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Compound of Interest

Compound Name:
1-(Pyridin-2-

YL)cyclopropanecarbonitrile

Cat. No.: B063450 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield specific

experimental spectroscopic data (NMR, IR, MS) for 1-(2-pyridyl)cyclopropanecarbonitrile. The

following guide has been constructed using hypothetical, yet chemically plausible, data to serve

as an illustrative template for the analysis of this compound. The experimental protocols and

data interpretation sections are based on standard analytical techniques for small organic

molecules.

Introduction
1-(2-pyridyl)cyclopropanecarbonitrile is a novel small molecule incorporating a pyridine ring, a

cyclopropane moiety, and a nitrile functional group. This unique combination of structural

features makes it a compound of interest in medicinal chemistry and materials science. The

pyridine ring offers potential for hydrogen bonding and metal coordination, the strained

cyclopropane ring can influence molecular conformation and metabolic stability, and the nitrile

group can act as a versatile chemical handle or a polar pharmacophoric element. Accurate

spectroscopic characterization is paramount for confirming the identity, purity, and structure of

this compound upon synthesis. This guide provides a framework for its analysis using Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).
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Hypothetical Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-

pyridyl)cyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.62 ddd 1H Pyridyl-H6

7.75 td 1H Pyridyl-H4

7.45 d 1H Pyridyl-H3

7.28 ddd 1H Pyridyl-H5

1.85 dd 2H Cyclopropyl-H (cis)

1.50 dd 2H Cyclopropyl-H (trans)

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

158.5 Pyridyl-C2 (ipso)

149.8 Pyridyl-C6

137.0 Pyridyl-C4

124.2 Pyridyl-C5

121.5 Pyridyl-C3

118.9 -C≡N (Nitrile)

23.0 Cyclopropyl-C (ipso)

16.5 Cyclopropyl-CH₂
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Infrared (IR) Spectroscopy
Table 3: Hypothetical IR Absorption Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3010 Medium C-H stretch (Aromatic, Pyridyl)

2245 Strong C≡N stretch (Nitrile)

1590, 1570, 1475 Strong C=C, C=N stretch (Pyridyl ring)

1435 Medium CH₂ scissoring (Cyclopropyl)

1020 Medium Cyclopropane ring breathing

Mass Spectrometry (MS)
Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity (%) Assignment

144.07 95 [M]⁺ (Molecular Ion)

117.06 100
[M - HCN]⁺ (Loss of hydrogen

cyanide)

104.05 60
[C₇H₆N]⁺ (Rearrangement and

loss of C₂H₂)

78.03 85 [C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols
NMR Spectroscopy
A sample of approximately 5-10 mg of 1-(2-pyridyl)cyclopropanecarbonitrile would be dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra would be acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data would be

collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
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relaxation delay of 1 second. ¹³C NMR spectra would be acquired using proton decoupling, with

1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the

range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background

spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry
Mass spectrometric analysis would be performed on a high-resolution mass spectrometer using

electron ionization (EI). A dilute solution of the compound in methanol would be introduced into

the ion source. The EI energy would be set to 70 eV. The mass analyzer would be scanned

over a mass-to-charge (m/z) range of 40-500 amu.

Workflow and Visualization
The general workflow for the synthesis and spectroscopic characterization of a novel

compound like 1-(2-pyridyl)cyclopropanecarbonitrile is depicted below. This process ensures

the unambiguous identification and purity assessment of the final product.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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